N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide
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Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide, also known as DYRK1A inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Soil Metabolism and Environmental Degradation
Research on the soil metabolism of herbicides related to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide, like isoxaben, has shown that these compounds undergo degradation into nontoxic products. For instance, isoxaben was metabolized in winter wheat fields into demethoxyisoxaben and other metabolites, indicating its degradation into environmentally benign products without accumulating toxic residues in the soil (Rouchaud et al., 1993). Similar findings were reported in studies focusing on the photodecomposition of isoxaben, identifying various photoproducts and suggesting non-first-order kinetics for its degradation in aqueous solutions and solid phases (Schmitt et al., 1992).
Synthetic Methodologies
Research into the synthesis of compounds with structural similarities to this compound has yielded insights into potential applications in drug development and material science. For example, studies on the chemical oxidation of anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) explored the oxidation pathways, leading to the development of novel compounds with potential therapeutic applications (Adolphe-Pierre et al., 1998).
Environmental Behavior
Investigations into the abiotic degradation pathways of isoxaben and related compounds in the environment have been crucial for understanding their stability and transformation products. Studies have demonstrated that photolysis can lead to the formation of non-toxic products, indicating that environmental degradation pathways do not necessarily result in harmful residues (Mamouni et al., 1992).
Antimicrobial Screening
Research has also extended to the synthesis and antimicrobial screening of benzamide derivatives, revealing their potential as therapeutic agents against bacterial and fungal infections. This illustrates the broader applicability of compounds structurally related to this compound in pharmaceutical research and development (Desai et al., 2013).
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(2)28-18-8-5-15(6-9-18)22(25)23-13-17-12-20(29-24-17)16-7-10-19(26-3)21(11-16)27-4/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXYRAGMROMJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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